REACTION_CXSMILES
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[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10]N=C2CCCCC2)=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl>C(O)(C)C>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:10][C:5]3[CH2:6][CH2:7][CH2:8][CH2:9][C:4]=3[C:8]=2[CH:9]=1)([O-:3])=[O:2]
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Name
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|
Quantity
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48 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)ON=C1CCCCC1
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Name
|
|
Quantity
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350 mL
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Type
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solvent
|
Smiles
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C(C)(C)O
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Name
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|
Quantity
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94 mL
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Type
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reactant
|
Smiles
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Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 3.5 hours
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Duration
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3.5 h
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Type
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TEMPERATURE
|
Details
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cooled in an ice bath
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Type
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FILTRATION
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Details
|
The solid was collected by filtration
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Type
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WASH
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Details
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washed with water and cold isopropanol
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Type
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CUSTOM
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Details
|
dried in an oven
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(C3=C(O2)CCCC3)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 150 mmol | |
AMOUNT: MASS | 33 g | |
YIELD: CALCULATEDPERCENTYIELD | 146.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |